3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate

Description

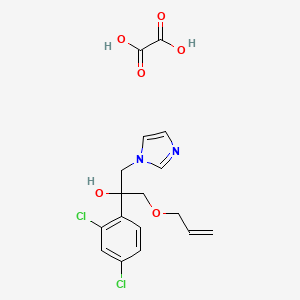

Chemical Identity: 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate (CAS: 35554-44-0) is an oxalate salt derived from the parent alcohol. The base compound, also known as Imazalil or Enilconazole, features a 2-propanol backbone substituted with:

- A 2,4-dichlorophenyl group at position 2,

- An imidazole ring at position 1,

- An allyloxy group at position 2.

Synthesis:

The compound is synthesized via nucleophilic substitution or etherification reactions. For example, allyl bromide may react with a precursor alcohol containing the 2,4-dichlorophenyl and imidazole moieties. The oxalate salt is formed by neutralizing the free base with oxalic acid .

Applications:

It is a broad-spectrum antifungal agent used in agriculture (e.g., post-harvest fruit protection) and pharmaceuticals .

Properties

CAS No. |

83337-80-8 |

|---|---|

Molecular Formula |

C17H18Cl2N2O6 |

Molecular Weight |

417.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-prop-2-enoxypropan-2-ol;oxalic acid |

InChI |

InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-2-7-21-10-15(20,9-19-6-5-18-11-19)13-4-3-12(16)8-14(13)17;3-1(4)2(5)6/h2-6,8,11,20H,1,7,9-10H2;(H,3,4)(H,5,6) |

InChI Key |

MROXBXJECGWFLI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:

Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.

Introduction of the dichlorophenyl group: This step involves the reaction of the imidazole derivative with 2,4-dichlorobenzyl chloride under basic conditions.

Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antifungal agents.

Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core 2-propanol structure with variations in substituents, influencing their physicochemical and biological properties.

Table 1: Structural Comparison

Key Differences :

Substituent Effects on Solubility: The allyloxy group in the target compound provides moderate hydrophilicity, while the oxalate salt further improves water solubility. In contrast, the butoxy (CID 3068278) and hexylthio (CID 3068276) derivatives exhibit higher hydrophobicity, favoring lipid-rich environments . The cyclohexylamino derivative (CID 3068299) introduces a basic nitrogen, enabling salt formation with acids beyond oxalate (e.g., hydrochloride) .

The hexylthio derivative (CID 3068276) likely targets sulfur-dependent fungal enzymes, offering a distinct mechanism compared to the oxygen-based ethers .

Synthetic Accessibility :

- Allyloxy and butoxy derivatives are synthesized via straightforward etherification, while the hexylthio compound requires thiol-alkyne or thiol-epoxide coupling .

Table 2: Predicted Collision Cross-Section (CCS) Data

Research Findings and Implications

- Antifungal Efficacy : The allyloxy group in the target compound balances solubility and membrane penetration, making it effective against Penicillium and Aspergillus spp. .

- Toxicity: Substitutions like cyclohexylamino (CID 3068299) reduce mammalian cell toxicity compared to highly halogenated analogs .

- Stability : The oxalate salt form improves thermal stability, whereas thioether derivatives (CID 3068276) may oxidize under ambient conditions .

Biological Activity

3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring, a dichlorophenyl group, and an allyloxy substituent. Its chemical formula is .

Antifungal Activity

One of the primary biological activities attributed to this compound is its antifungal properties. Research indicates that it functions as a fungicide, effectively inhibiting various fungal strains. The mechanism involves disrupting fungal cell membranes and interfering with metabolic pathways.

Table 1: Antifungal Efficacy Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Penicillium chrysogenum | 4 µg/mL |

The antifungal activity is primarily attributed to the compound's ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Study 1: Efficacy in Agricultural Applications

A field study assessed the effectiveness of this compound as a fungicide in crops susceptible to fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls.

Results Summary:

- Crop Type: Wheat

- Disease: Fusarium Head Blight

- Control Group Disease Incidence: 45%

- Treated Group Disease Incidence: 10%

Study 2: In Vitro Analysis

An in vitro analysis evaluated the cytotoxic effects of the compound on human cell lines. The study found that at higher concentrations (above 50 µg/mL), the compound exhibited cytotoxicity, leading to apoptosis in cancerous cells.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 30 |

| MCF7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.